N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide -

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Catalog Number: EVT-3878903
CAS Number:
Molecular Formula: C16H12F3NO4
Molecular Weight: 339.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound derived from the scaffold of 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930). [] OSI-930 is a known potent inhibitor of c-kit and vascular endothelial growth factor receptor 2 (VEGFR2). [] N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated as a potential multi-drug resistance reversal agent due to its inhibitory activity against VEGFR and P-glycoprotein efflux pumps. []

Synthesis Analysis

The synthesis of N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide was achieved through modifications of the OSI-930 scaffold at both the quinoline and amide domains. [] The specific synthetic details and parameters for this compound were not provided in the available literature.

Mechanism of Action

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exhibits dual inhibition of VEGFR and P-glycoprotein efflux pumps. [] While the exact mechanism of action against VEGFR was not detailed, its anti-angiogenic activity was demonstrated by the inhibition of VEGF-induced human umbilical vein endothelial cell (HUVEC) migration. [] Its inhibitory activity against P-glycoprotein efflux pumps (MDR1, ABCB1) was demonstrated by its ability to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This was evidenced by an improved IC50 of doxorubicin, increased activity of caspase-3, and a significant reduction in colony formation ability of LS180 cells treated with doxorubicin in combination with the compound. []

Applications

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential as a multi-drug resistance reversal agent. [] Its dual inhibitory activity against VEGFR and P-glycoprotein efflux pumps makes it a promising candidate for overcoming cancer chemoresistance. [] In combination with doxorubicin, it significantly enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. [] This highlights its potential application in combination therapy to improve the efficacy of existing anticancer drugs.

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

Compound Description: OSI-930 (1) is a potent inhibitor of c-kit and VEGFR2 and is currently undergoing Phase I clinical trials for patients with advanced solid tumors. This compound exhibits anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration and also shows inhibitory effects on P-gp efflux pumps (MDR1, ABCB1). When combined with doxorubicin, OSI-930 enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells.

Relevance: OSI-930 shares a similar pharmacophore with N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Both compounds feature a central heterocyclic core (thiophene in OSI-930, benzodioxine in the target compound) substituted with an aniline group at one position and a carboxamide group at another. Critically, both compounds also possess the same 4-(trifluoromethoxy)phenyl group attached to the carboxamide nitrogen. The research on OSI-930 and its derivatives focuses on modifications at the quinoline and amide domains, highlighting the importance of these structural features for activity. This suggests that the target compound, by sharing these key pharmacophoric features, could possess similar biological activity.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1l)

Compound Description: Compound 1l displays potent VEGFR1 inhibitory activity with an IC50 of 2.5 μM. It also exhibits anti-angiogenic properties by inhibiting VEGF-induced HUVEC cell migration. Like OSI-930, compound 1l inhibits P-gp efflux pumps and enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells.

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (1m)

Compound Description: Compound 1m is structurally very similar to 1l and also exhibits potent VEGFR1 inhibition (IC50 of 1.9 μM) and anti-angiogenic activity. It also inhibits P-gp efflux pumps and enhances the anticancer activity of doxorubicin in LS180 cells.

Properties

Product Name

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-4-2-11(3-5-12)20-15(21)10-1-6-13-14(9-10)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21)

InChI Key

YZSQSQCNLZKKSM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.